

(S)-2-Hydroxymethyl-1-methylpyrrolidine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methylpyrrolidine-2-methanol*

Cat. No.: *B7805420*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Hydroxymethyl-1-methylpyrrolidine, also known as N-Methyl-L-prolinol, is a pivotal chiral building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals.^{[1][2][3]} Its efficacy as a chiral auxiliary and organocatalyst is intrinsically linked to its behavior in solution.^[1] A comprehensive understanding of its solubility is therefore not merely academic but a prerequisite for predictable reaction kinetics, scalable process design, and robust purification protocols. This technical guide provides a detailed examination of the known solubility characteristics of (S)-2-Hydroxymethyl-1-methylpyrrolidine, synthesizes its key physicochemical properties, and presents a validated, step-by-step protocol for its empirical solubility determination to empower researchers in optimizing its application.

Introduction: The Synthetic Utility and Physicochemical Profile

(S)-2-Hydroxymethyl-1-methylpyrrolidine (CAS: 34381-71-0) is a colorless to pale yellow liquid possessing a chiral pyrrolidine core functionalized with a primary alcohol and a tertiary amine. ^{[1][3][4]} This unique structural combination imparts its value in asymmetric synthesis, enabling

the stereoselective formation of complex molecules.[\[1\]](#) To effectively utilize this reagent, understanding its physical and chemical properties is paramount.

Core Physicochemical Properties

A compound's solubility is governed by its intermolecular forces, which are a direct consequence of its structure and physical properties. The key parameters for (S)-2-Hydroxymethyl-1-methylpyrrolidine are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO	[1] [2] [5]
Molecular Weight	115.17 g/mol	[2] [5] [6]
Appearance	Colorless to pale yellow liquid	[1] [3] [4]
Density (25 °C)	0.968 g/mL	[2] [7] [8]
Boiling Point	67-69 °C @ 12 mm Hg	[2] [3] [7]
Refractive Index (20 °C)	~1.469	[2] [3] [4]
Predicted pKa	14.77 ± 0.10	[2] [7]
Calculated logP	0.073	[5]
Calculated logS	-0.17 (molar solubility of ~0.68 mol/L)	[5]

logP (octanol-water partition coefficient) is a measure of lipophilicity. A value near zero indicates similar solubility in both octanol and water. logS is the base-10 logarithm of the molar solubility in water.

The structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a tertiary amine (N-CH₃) which is a hydrogen bond acceptor, and a five-membered aliphatic ring. This duality suggests miscibility with a range of solvents, from polar protic to aprotic polar solvents.

Solubility Profile: Synthesis of Available Data

Quantitative, experimentally derived solubility data for (S)-2-Hydroxymethyl-1-methylpyrrolidine across a broad range of organic solvents is not extensively published in peer-reviewed literature. However, by synthesizing information from chemical suppliers and computational models, we can construct a reliable profile.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. While one supplier datasheet categorizes it as "insoluble" at 20°C[4], this is likely an oversimplification for a compound with multiple hydrogen-bonding moieties. Another source states it is "soluble in water"[1], which aligns better with its structural features.

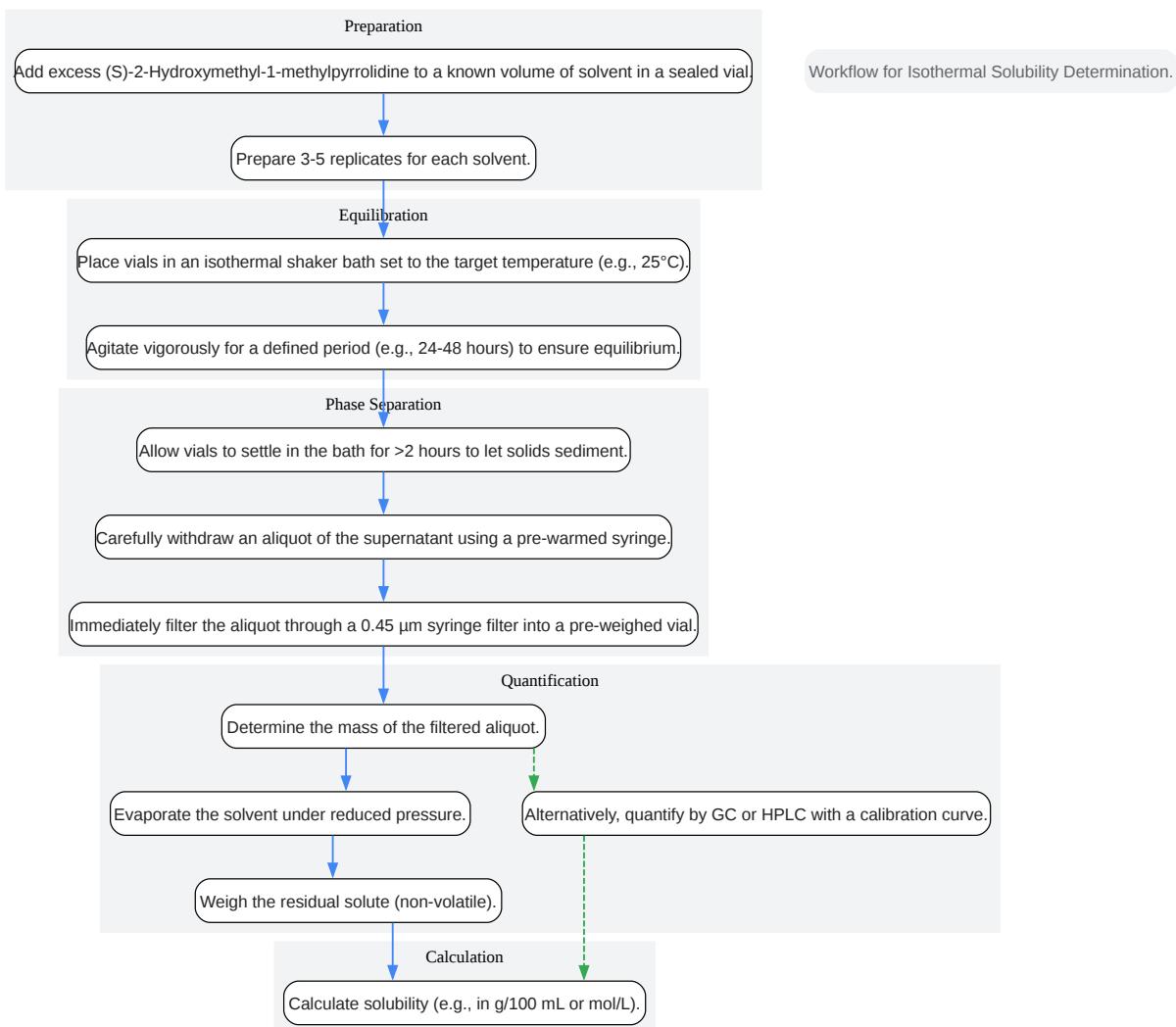
The most precise available metric is a computationally derived water solubility ($\log S$) of -0.17, which corresponds to a molar solubility of approximately 0.68 mol/L.[5] This value suggests that (S)-2-Hydroxymethyl-1-methylpyrrolidine is moderately to highly soluble in water. The discrepancy highlights the critical need for empirical validation, as outlined in Section 3.

Organic Solvent Solubility

Qualitative descriptions confirm that (S)-2-Hydroxymethyl-1-methylpyrrolidine is "soluble in common organic solvents".[3] Based on its structure and the principle of "like dissolves like," we can infer its likely behavior:

- **High Solubility Expected:** In polar protic solvents like methanol and ethanol, and polar aprotic solvents like THF, N-Methyl-2-pyrrolidone (NMP), and DMSO. The ability to engage in hydrogen bonding is the primary driver.
- **Moderate to Low Solubility Expected:** In less polar solvents such as toluene and diethyl ether. While the pyrrolidine ring provides some nonpolar character, the polar functional groups dominate.
- **Very Low Solubility Expected:** In nonpolar aliphatic solvents like hexane and heptane.

A related, more complex pyrrolidine derivative is noted to be soluble in a range of solvents including hexane, toluene, ethers, and THF, suggesting that the pyrrolidine scaffold itself contributes to solubility in less polar media.[9][10] However, direct extrapolation should be done with caution.


Experimental Protocol for Isothermal Solubility Determination

For any process development or reaction optimization, relying on qualitative or calculated data is insufficient. The following protocol provides a robust, self-validating method for determining the isothermal solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine in a solvent of interest using the shake-flask method, a gold standard for solubility measurement.

Rationale and Causality

The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By quantifying the concentration of the solute in the liquid phase, we determine its solubility. The key is to ensure equilibrium is truly reached and that the temperature is precisely controlled, as solubility is temperature-dependent.

Mandatory Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

- Preparation of Test Samples:
 - To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the chosen solvent.
 - Add an excess amount of (S)-2-Hydroxymethyl-1-methylpyrrolidine to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid phase remains after equilibration. A starting point is to add approximately 0.5 mL.
 - Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent system.
- Equilibration:
 - Place the vials in a temperature-controlled shaker bath (e.g., 25.0 ± 0.1 °C).
 - Agitate the vials at a speed sufficient to keep the excess solute suspended.
 - Allow the system to equilibrate for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.
- Sample Collection and Phase Separation:
 - Stop the agitation and let the vials stand undisturbed in the isothermal bath for at least 2 hours to allow the undissolved solute to settle completely.
 - Carefully withdraw a 1.0 mL aliquot from the clear supernatant using a syringe. To avoid temperature shock that could cause precipitation, ensure the syringe is at the same temperature as the bath.
 - Immediately pass the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.
- Quantification (Gravimetric Method):

- Immediately cap and weigh the vial containing the filtered saturated solution to determine the exact mass of the aliquot.
- Remove the solvent under a stream of nitrogen or using a rotary evaporator.
- Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
- The final weight of the vial minus its tare weight gives the mass of the dissolved solute.
- Calculation:
 - The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved solute.
 - Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
 - To express in g/100 mL, use the solvent density at the test temperature.

Conclusion for the Field Professional

(S)-2-Hydroxymethyl-1-methylpyrrolidine is a structurally versatile chiral reagent whose solubility profile is consistent with a polar, hydrogen-bonding molecule. It is expected to be highly soluble in polar solvents and moderately soluble in water, with limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a definitive and reliable method for generating the precise, quantitative solubility data required for robust chemical process development and optimization. Empirical determination remains the most trustworthy approach, superseding contradictory qualitative statements and providing the authoritative grounding needed for scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 3. nbino.com [nbino.com]
- 4. (S)-(-)-2-Hydroxymethyl-1-Methylpyrrolidine - Industrial Lab Chemicals at Best Price [alphachemikaindia.com]
- 5. N-Methyl-L-prolinol (CAS 34381-71-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CAS 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. N-Methyl-L-prolinol CAS#: 34381-71-0 [m.chemicalbook.com]
- 8. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYL PYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE CAS#: 66283-23-6 [m.chemicalbook.com]
- 10. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYL PYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]
- To cite this document: BenchChem. [(S)-2-Hydroxymethyl-1-methylpyrrolidine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7805420#s-2-hydroxymethyl-1-methylpyrrolidine-solubility-data\]](https://www.benchchem.com/product/b7805420#s-2-hydroxymethyl-1-methylpyrrolidine-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com